Methyl-2-Jodacetat

Übersicht

Beschreibung

Methyl iodoacetate is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid with a strong odor and is highly reactive. Methyl iodoacetate is primarily used as a reagent in organic synthesis and is also used in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“Methyl-2-Jodacetat” wird häufig in der chemischen Synthese verwendet . Sein Jodatom kann in einer Reaktion durch andere Gruppen ersetzt werden, was es zu einem vielseitigen Reagenz bei der Synthese verschiedener organischer Verbindungen macht .

Materialwissenschaft

Im Bereich der Materialwissenschaft kann “this compound” bei der Herstellung bestimmter Materialien verwendet werden . Seine Eigenschaften können die Eigenschaften des resultierenden Materials beeinflussen .

Chromatographie

“this compound” kann in der Chromatographie verwendet werden, einem Verfahren zur Trennung von Gemischen . Es kann als Standard oder Reagenz in bestimmten Arten der chromatographischen Analyse verwendet werden .

Analytische Chemie

In der analytischen Chemie kann “this compound” als Reagenz in verschiedenen analytischen Methoden verwendet werden . Es kann mit bestimmten Substanzen reagieren, um nachweisbare Signale zu erzeugen, die bei der Identifizierung und Quantifizierung dieser Substanzen helfen .

Forschung in den Lebenswissenschaften

“this compound” kann in der Forschung in den Lebenswissenschaften verwendet werden . Zum Beispiel kann es in Studien verwendet werden, die sich mit der DNA-Methylierung befassen

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Methyl iodoacetate were not found in the search results, it’s known that iodoacetate and its derivatives have been used in various research fields . For example, they have been used to study the importance of cysteine residues in catalytic reactions of enzymes and in transport processes of brain cells .

Biochemische Analyse

Biochemical Properties

Methyl iodoacetate is known to interact with various enzymes and proteins. It is an irreversible inhibitor of all cysteine peptidases . The mechanism of inhibition occurs from alkylation of the catalytic cysteine residue . This interaction with enzymes and proteins plays a crucial role in biochemical reactions.

Cellular Effects

Methyl iodoacetate exhibits differential effects on various types of cells. For instance, it has been found to exhibit higher toxicity in cancer cells, whereas it is non-toxic or marginally toxic to non-cancerous cells . It significantly inhibits glycolysis as reflected by GAPDH activity inhibition . Its influence on cell function extends to impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl iodoacetate is primarily through its interaction with cysteine residues in proteins. It acts as an alkylating agent, modifying the cysteine residues and thereby altering the function of the proteins . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Methyl iodoacetate over time in laboratory settings have been observed in various studies. It has been found that the radiomodifying effects of Methyl iodoacetate are concentration-dependent in both cancerous and non-cancerous cells

Metabolic Pathways

Methyl iodoacetate plays a significant role in the glycolytic pathway. It inhibits the glycolytic enzyme GAPDH, thereby affecting the metabolic flux . This interaction with GAPDH diverts the carbon flow appropriately, indicating its crucial role in metabolic pathways .

Subcellular Localization

The subcellular localization of Methyl iodoacetate is not explicitly known. Its target, the enzyme GAPDH, is known to be predominantly cytosolic . Therefore, it can be inferred that Methyl iodoacetate might also be primarily located in the cytosol to exert its effects on GAPDH.

Eigenschaften

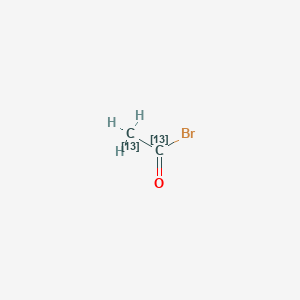

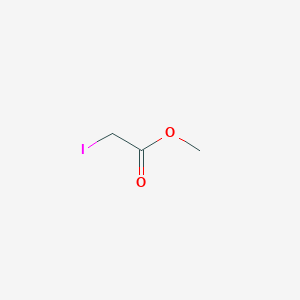

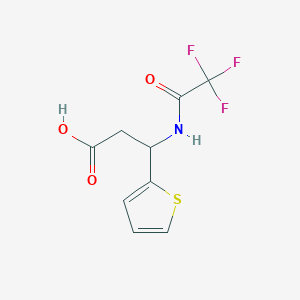

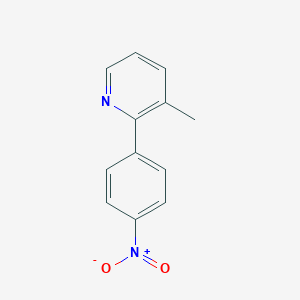

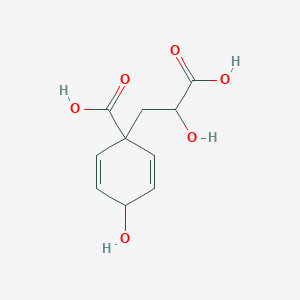

IUPAC Name |

methyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGMIJCIBXSCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423925 | |

| Record name | Methyl iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5199-50-8 | |

| Record name | Methyl iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Iodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is methyl iodoacetate used in the synthesis of 4-methylcatechol dimethylacetate, a precursor to the fragrance Calone 1951®?

A: Methyl iodoacetate plays a crucial role in enhancing the yield of 4-methylcatechol dimethylacetate when added to the Williamson reaction between 4-methylcatechol and methyl bromoacetate [, ]. This improvement stems from the in-situ generation of methyl iodoacetate, a more reactive alkylating agent compared to methyl bromoacetate, through a reaction with potassium iodide [, ]. This modification leads to a significant increase in the yield of 4-methylcatechol dimethylacetate, ultimately improving the efficiency of Calone 1951® synthesis [, ].

Q2: How does methyl iodoacetate affect the thermal coagulation of serum proteins?

A: Research indicates that methyl iodoacetate, alongside other sulfhydryl reagents like iodoacetamide, accelerates the rate of thermal coagulation in serum proteins, ultimately leading to faster formation of a solid gel []. This effect is attributed to the interaction of methyl iodoacetate with sulfhydryl groups present in the proteins, influencing the nature of the coagulum formed [].

Q3: Beyond fragrance synthesis, are there other applications of methyl iodoacetate in organic chemistry?

A: Yes, methyl iodoacetate is a versatile reagent in organic synthesis. For instance, it plays a key role in the synthesis of complex molecules like preclavulone A, a potential intermediate in the biosynthesis of clavulones []. In this synthesis, methyl iodoacetate is crucial for forming a specific chiral building block, highlighting its utility in constructing intricate molecular architectures with controlled stereochemistry [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)